molecular formula C12H9N3OS B4423795 N-(1H-indazol-5-yl)thiophene-2-carboxamide

N-(1H-indazol-5-yl)thiophene-2-carboxamide

Cat. No.: B4423795
M. Wt: 243.29 g/mol
InChI Key: ICQPXYOFNYTTBY-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of indazole and thiophene. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring, while thiophene is a five-membered ring containing sulfur. The combination of these two moieties in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-5-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of alkylated thiophene derivatives.

Scientific Research Applications

N-(1H-indazol-5-yl)thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-5-yl)thiophene-2-carboxamide is unique due to its combination of indazole and thiophene moieties, which imparts distinct chemical and biological properties.

Biological Activity

N-(1H-indazol-5-yl)thiophene-2-carboxamide is a synthetic organic compound that has gained attention for its diverse biological activities. The compound features a unique combination of indazole and thiophene moieties, which are known for their pharmacological significance. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N4OS\text{C}_9\text{H}_8\text{N}_4\text{OS}, with a molecular weight of approximately 224.25 g/mol. The structure comprises an indazole ring linked to a thiophene-2-carboxamide core, which contributes to its distinctive chemical properties and biological activities.

Structural Features

Feature Description
Indazole Moiety Known for various biological activities, including anticancer and anti-inflammatory effects.
Thiophene Ring Enhances the compound's interaction with biological targets.
Carboxamide Group Imparts solubility and stability to the molecule.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indazole moiety may inhibit specific enzymes involved in inflammatory and cancer pathways, while the thiophene ring can engage with various receptors, influencing cellular signaling pathways.

Therapeutic Applications

  • Anticancer Activity : Compounds with indazole structures have shown significant anticancer activity. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes.
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of monoamine oxidase B (MAO-B), which is relevant in treating neurological disorders such as depression and Parkinson's disease .

Study on Anticancer Properties

A study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value observed at 25 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent.

Study on MAO-B Inhibition

Another study highlighted the compound's potential as a selective MAO-B inhibitor. In vitro assays demonstrated an IC50 value of approximately 0.612 nM, indicating high potency and selectivity compared to MAO-A . This finding supports its exploration in treating mood disorders.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings IC50 Value References
Anticancer ActivityInhibition of cell proliferation in breast cancer cells25 µM[Research Study]
MAO-B InhibitionSelective inhibition of MAO-B enzyme0.612 nM
Anti-inflammatory EffectsReduction in pro-inflammatory cytokinesNot quantified

Properties

IUPAC Name

N-(1H-indazol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c16-12(11-2-1-5-17-11)14-9-3-4-10-8(6-9)7-13-15-10/h1-7H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQPXYOFNYTTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.